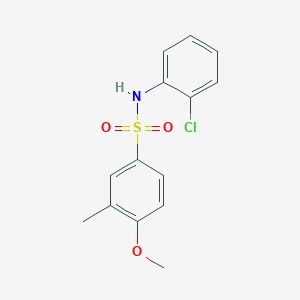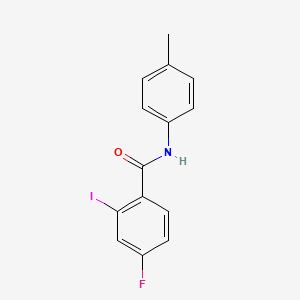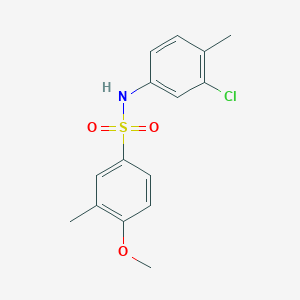
N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as DCM, is a sulfonamide compound that has been widely used in scientific research. DCM is a white crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethyl acetate.
Mécanisme D'action
N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide is thought to inhibit ion channels and transporters by binding to a specific site on the protein. The binding of this compound causes a conformational change in the protein, which leads to a decrease in its activity. The exact mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of ENaC and CFTR, which are important for salt and water transport in the body. This compound has also been shown to inhibit the activity of Nav1.7, which is involved in pain sensation. In addition, this compound has been shown to affect the function of transporters such as OAT and OCT, which are important for drug metabolism and elimination.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, which makes it a useful tool for studying ion channels and transporters. Another advantage is its selectivity. This compound has been shown to selectively inhibit certain ion channels and transporters, which allows researchers to study their specific functions. One limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to some cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide. One direction is to study its effects on other ion channels and transporters. This compound has been shown to inhibit several important ion channels and transporters, but its effects on other proteins are still unknown. Another direction is to study the structure-activity relationship of this compound. By modifying the structure of this compound, researchers may be able to create more potent and selective inhibitors of ion channels and transporters. Finally, researchers may also study the potential therapeutic applications of this compound. Its ability to inhibit ion channels and transporters may make it a useful tool for treating diseases such as hypertension, cystic fibrosis, and pain.
Méthodes De Synthèse
N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide can be synthesized by reacting 3,5-dichloroaniline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been used in scientific research as a tool to study ion channels and transporters. It has been shown to inhibit the activity of several ion channels, including the epithelial sodium channel (ENaC), the cystic fibrosis transmembrane conductance regulator (CFTR), and the voltage-gated sodium channel (Nav1.7). This compound has also been used to study the function of transporters such as the organic anion transporter (OAT) and the organic cation transporter (OCT).
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-5-13(3-4-14(9)20-2)21(18,19)17-12-7-10(15)6-11(16)8-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDRRALVJNNAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7499164.png)

![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)

![3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7499189.png)

![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)

![2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)




![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)
